

PAP-1 Toxicity Profile and Experimental Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pap-1

CAS No.: 870653-45-5

Cat. No.: S543733

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The following table summarizes the key toxicity and safety information for **PAP-1** (5-(4-phenoxybutoxy)psoralen) found in the scientific literature:

Aspect	Experimental Model	Key Findings	Source / Reference
Chronic Toxicity	Lewis rats (6-month repeat-dose)	No toxic effects observed at 50 mg/kg dose. [1]	
Cytotoxicity & Therapeutic Index (in vitro)	Jurkat & B16F10 cells (mouse melanoma)	Free PAP-1 showed poor anti-tumor effect in vivo due to poor solubility and targeting. [2]	
Major Metabolites & Pathway	Sprague-Dawley rats (bile isolation); rat liver microsomes	Five Phase I metabolites identified. Hydroxylation and O-dealkylation are major pathways. [1]	
Metabolite Activity	<i>In vitro</i> Kv1.3 current inhibition	Metabolites M3, M4, M5 inhibited Kv1.3 with nanomolar IC50 ; M1, M2 were inactive. [1]	
Metabolic Enzymes	Rat liver microsomes with inhibitors	CYP1A1/2 and CYP3A, but not CYP2D6, CYP2E, or CYP2C9, are involved in PAP-1 metabolism. [1]	

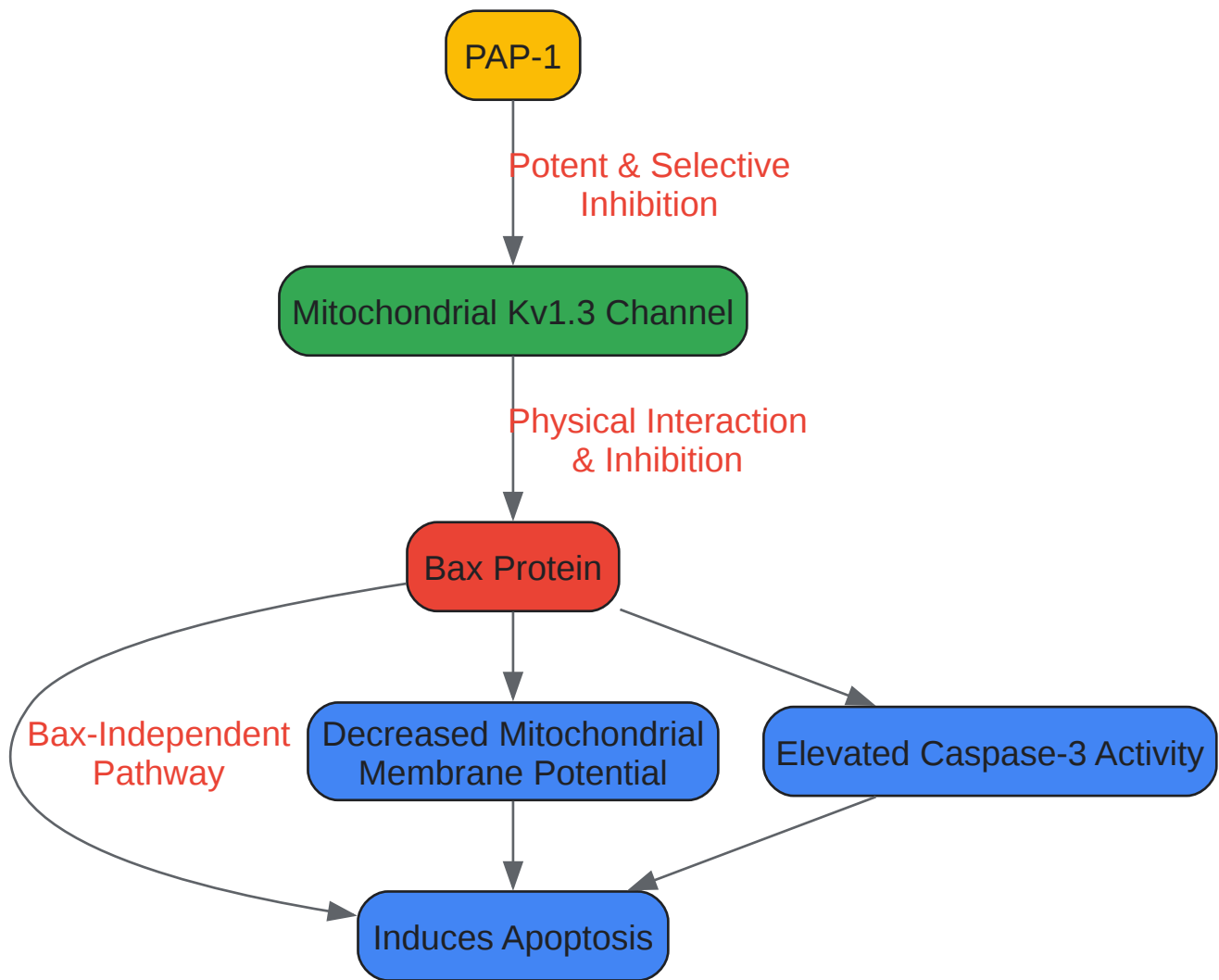
Detailed Experimental Protocols

For reliability and reproducibility, here are the detailed methodologies from the key studies cited above.

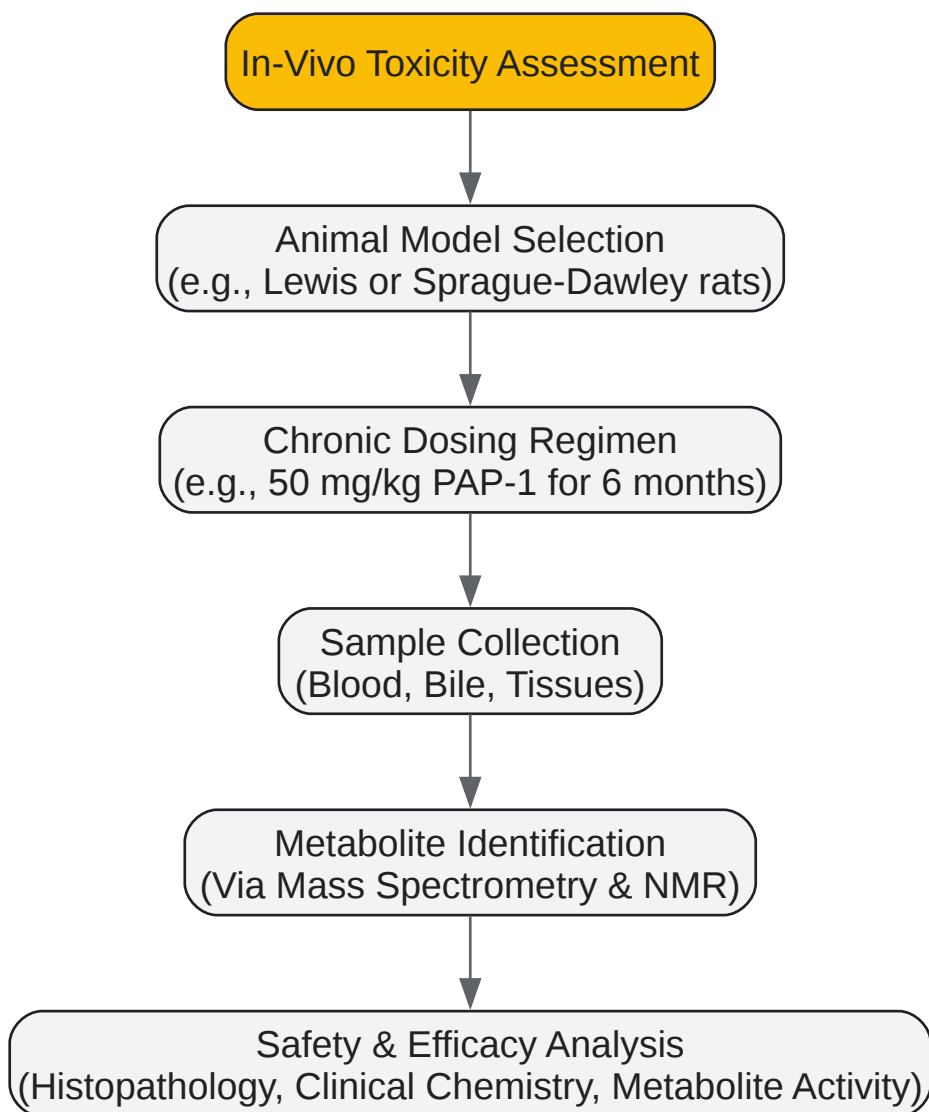
- **Chronic Toxicity Study Protocol [1]:**
 - **Test System:** Male and female Lewis rats.
 - **Dose and Administration:** **PAP-1** was administered at **50 mg/kg**.
 - **Study Duration:** The repeat-dose study lasted for **6 months**.
 - **Endpoint Assessment:** Researchers observed no toxic effects in the rats over the study period.
- **Metabolite Identification and Metabolic Pathway Protocol [1]:**
 - **Metabolite Isolation:** Five phase I metabolites were isolated from the **bile of Sprague-Dawley rats**.
 - **Identification Techniques:** Metabolites were identified using **mass spectrometry and NMR spectroscopy**.
 - **In Vitro Incubation:** **PAP-1** was incubated with **SD rat liver microsomes** in an **NADPH-dependent system** to confirm cytochrome P450 (CYP) enzyme involvement.
 - **Enzyme Inhibition:** Specific chemical inhibitors were used to identify the contributing CYP enzymes: **α -naphthoflavone (CYP1A1/2)** and **ketoconazole (CYP3A)** significantly blocked metabolism.

PAP-1 Mechanism and Experimental Workflow

The diagrams below illustrate **PAP-1**'s mechanism of action and a general workflow for assessing its toxicity, based on the gathered data.



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Limitations and Further Research Directions

- **Lack of Direct Comparisons:** The most significant limitation is the absence of head-to-head experimental data comparing **PAP-1** with other Kv1.3 inhibitors (e.g., Margatoxin, ShK, Psora-4, clofazimine) in terms of toxicity, potency (IC50), or selectivity.
- **Focus on Formulation Toxicity:** Recent research highlights **PAP-1's poor water solubility** as a major limitation causing low bioavailability and efficacy. New delivery systems like **pH-responsive mPEG-PAE polymeric micelles** are being developed to enhance its anti-tumor effects and potentially alter its toxicity profile. [2]

To build a more complete comparison guide, I suggest these next steps:

- **Explore specialized databases** like TOXNET, PubChem, or IUPHAR/BPS Guide to PHARMACOLOGY for structured toxicity data and direct comparisons with other Kv1.3 inhibitors.
- **Use broader search terms** such as "Kv1.3 inhibitor comparative toxicity" or "**PAP-1** vs ShK" to find review articles that may contain compiled comparison data.

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References

1. Identification of phase-I metabolites and chronic toxicity study ... [pubmed.ncbi.nlm.nih.gov]
2. Reliable high-PAP-1-loaded polymeric micelles for cancer ... [pmc.ncbi.nlm.nih.gov]

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